Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate
Description
Properties
IUPAC Name |
ethyl 2-[N-(2-cyanoethyl)-4-methoxyanilino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-19-14(17)11-16(10-4-9-15)12-5-7-13(18-2)8-6-12/h5-8H,3-4,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOMOLLAJWPFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CCC#N)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate typically involves the reaction of ethyl bromoacetate with 4-methoxyaniline in the presence of a base, followed by the addition of acrylonitrile . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Pharmaceutical Applications
- Drug Development : Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate is under investigation for its potential pharmacological properties. Compounds with similar structural features have shown promise in modulating various biological pathways, indicating that this compound may also possess therapeutic effects. Initial studies suggest interactions with proteins involved in metabolic pathways or cellular signaling, which could lead to novel drug candidates targeting diseases such as cancer or metabolic disorders.
- Synthesis of Bioactive Molecules : The compound serves as a precursor in the synthesis of other bioactive molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry, where it can be modified to create derivatives with enhanced biological activity.
- Analytical Chemistry : this compound is utilized in analytical chemistry for various assays. It can act as a standard in chromatography and spectroscopic methods due to its well-defined chemical structure, aiding in the identification and quantification of similar compounds in research settings .
Chemical Research Applications
- Reactivity Studies : The compound is involved in interaction studies focusing on its reactivity with biological targets such as enzymes and receptors. Understanding these interactions is critical for elucidating its mechanism of action and potential therapeutic applications. Research indicates that compounds with similar structures may exhibit significant binding affinities to various biomolecules.
- Synthetic Methodology : The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions. This aspect highlights its role in developing new synthetic methodologies that can be applied to other complex organic compounds.
- Buffering Agent : In biochemical applications, this compound has been noted for its use as a non-ionic organic buffering agent in cell culture environments, maintaining pH stability within the range of 6 to 8.5. This functionality is crucial for experiments requiring consistent pH levels for optimal cell growth and function .
Case Study 1: Pharmacological Activity
A study investigated the pharmacological properties of derivatives related to this compound, revealing potential anti-inflammatory effects. These findings suggest that similar compounds may reduce ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), highlighting their therapeutic promise .
Case Study 2: Synthetic Applications
Research has demonstrated the utility of this compound in synthesizing more complex organic molecules through innovative synthetic routes. The compound's reactivity allows chemists to explore new pathways for creating pharmaceuticals with improved efficacy and reduced side effects .
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogs
Ethyl 2-(4-chloro-2-[ethyl(4-methoxyphenyl)amino]phenyl)acetate (14f)
- Structure: Differs by a chlorine atom at the 4-position of the phenyl ring and an ethyl group instead of a cyanoethyl substituent on the nitrogen.
- Synthesis : Prepared via sequential alkylation with ethyl iodide and esterification, achieving moderate yields after flash chromatography .
- Applications : Likely used in medicinal chemistry for its halogenated aromatic system, which enhances lipophilicity and binding affinity.
Ethyl 2-[(4-methoxyphenyl)amino]acetate (CAS 50845-77-7)
- Structure: Lacks the 2-cyanoethyl group, featuring only a 4-methoxyphenyl substituent on the amino group.
- Properties : Higher purity (98%) and simpler synthesis route, making it a common intermediate for pharmaceuticals .
- Reactivity: The absence of the cyano group reduces electrophilicity, limiting its utility in cyano-dependent coupling reactions.
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate (CAS 18522-99-1)
- Structure : Contains a ketone group (2-oxo) in the acetate chain, altering electronic properties.
- Characterization : Validated via LCMS, NMR, and FTIR, with applications in medicinal chemistry and agrochemicals .
- Key Difference : The ketone enhances hydrogen-bonding capacity, influencing solubility and biological interactions.
Ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate (CAS 1000339-81-0)
- Structure: Features a fluorophenyl-ethenyl-cyano group instead of the 4-methoxyphenyl-cyanoethyl system.
- Applications : Fluorine atoms improve metabolic stability, making this compound a candidate for drug discovery.
Physicochemical Properties
- Fluorinated derivatives (e.g., CAS 1000339-81-0) exhibit higher thermal stability due to C-F bonds .
Biological Activity
Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular structure:
- Molecular Formula : C13H16N2O3
- CAS Number : 117652-36-5
The compound features an ethyl ester group, a cyanoethyl moiety, and a methoxyphenyl amino group. These functionalities contribute to its reactivity and potential interactions with biological systems.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The cyanoethyl group acts as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.
Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibition properties. Compounds with similar structures have shown potential in inhibiting key metabolic enzymes, suggesting that this compound could have therapeutic applications in metabolic disorders or cancer treatment.
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. The presence of the methoxy group on the phenyl ring is believed to enhance the compound's efficacy against various pathogens .
Comparative Analysis with Similar Compounds
To better understand the unique features of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Ethyl 2-aminoacetate | C4H9NO2 | Simple amino acid derivative | Lacks cyano group |
| Ethyl cyanoacetate | C5H7NO2 | Contains cyano group | No aromatic substitution |
| 4-Methoxyphenethylamine | C10H13NO2 | Aromatic amine without ester functionality | No cyano or acetate groups |
| This compound | C13H16N2O3 | Contains both cyano and methoxy functionalities along with an ethyl acetate structure | Potential for enhanced reactivity and biological activity |
This table illustrates how this compound stands out due to its combination of functional groups, which may enhance its biological activity compared to similar compounds.
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that compounds similar to this compound exhibited significant activity against fungal strains, suggesting potential applications in antifungal therapies .
- Enzyme Interaction Studies : Initial findings indicate that this compound interacts with enzymes involved in metabolic pathways, potentially offering new avenues for therapeutic intervention in metabolic diseases.
- Pharmacological Potential : Ongoing research is focused on elucidating the pharmacological mechanisms underlying the observed activities of this compound. Further studies are necessary to confirm its efficacy and safety profiles in clinical settings.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate, and how do variations in reagents affect yield?
- Methodological Answer : The synthesis of structurally related acetamide derivatives (e.g., ethyl 2-(N-aryl-sulfamoyl)acetates) typically involves nucleophilic substitution or coupling reactions. For instance, ethyl 2-(chlorosulfonyl)acetate reacts with substituted anilines under controlled conditions (e.g., −78°C to 23°C, THF/DCM solvents) to yield sulfonamide intermediates with ~79% yield . For the target compound, substituting the sulfamoyl group with a cyanoethyl-aryl-amino moiety may require optimizing the stoichiometry of 2-cyanoethylamine and 4-methoxyaniline derivatives. Column chromatography (silica gel) and recrystallization are standard purification methods for similar esters .
Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- 1H NMR : For analogous ethyl esters (e.g., Ethyl 2-(N-(4-methoxyphenyl)sulfamoyl)acetate), characteristic signals include δ 1.34 (t, CH3), 3.83–4.30 (CH2/OCH2), and aromatic protons at δ 6.88–7.14 . The cyanoethyl group’s nitrile proton may appear as a singlet near δ 2.5–3.0.
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with calculated masses (e.g., C14H17N3O3 requires m/z 275.127). Discrepancies >2 ppm warrant reanalysis .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound when tested across different cell lines?
- Methodological Answer : Discrepancies may arise from differential expression of target proteins (e.g., microtubule-associated proteins in cancer cells). To address this:
Perform target engagement assays (e.g., SPR or ITC) to quantify binding affinity to proposed targets .
Use isoform-specific inhibitors to validate selectivity (e.g., tubulin polymerization assays for anticancer activity) .
Cross-validate data with transcriptomic profiling (RNA-seq) to identify resistance mechanisms in non-responsive cell lines .
Q. How does the electronic nature of the 4-methoxyphenyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-donating methoxy group enhances aryl ring nucleophilicity, facilitating coupling reactions (e.g., Buchwald-Hartwig amination). Computational studies (DFT) can map charge distribution on the aryl ring, while Hammett substituent constants (σ⁺) predict reactivity trends. For example, methoxy-substituted aryl amines exhibit faster oxidative addition with Pd catalysts compared to electron-withdrawing groups .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Cu-mediated cross-dehydrogenative coupling) to control stereochemistry .
- Process Optimization : Monitor reaction parameters (temperature, solvent polarity) via DoE (Design of Experiments). For example, THF/EtOH mixtures at −78°C reduce racemization in similar glycine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
